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6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Synthetic protocols for creating derivatives from 6-trifluoromethyl-2-tetralone
Synthetic protocols for creating derivatives from 6-trifluoromethyl-2-tetralone
Executive Summary
6-Trifluoromethyl-2-tetralone (CAS: N/A for specific isomer in bulk, generic 2-tetralone analogs widely available) is a high-value scaffold in medicinal chemistry, particularly for central nervous system (CNS) targets. The trifluoromethyl (
This guide provides three validated synthetic modules to access critical pharmacophores from this core structure. Unlike standard ketone protocols, these methods account for the strong electron-withdrawing nature of the
Chemical Profile & Reactivity Landscape
The 2-tetralone core presents a regioselectivity challenge. The ketone is flanked by two sets of
-
C1 (Benzylic): Highly acidic due to resonance with the aromatic ring and the carbonyl.[1]
-
C3 (Aliphatic): Less acidic but sterically more accessible.[1]
Impact of 6-
Figure 1: Divergent synthetic pathways for 6-trifluoromethyl-2-tetralone. The choice of pathway dictates the pharmacophore outcome.[1]
Module A: Reductive Amination (Synthesis of 2-Aminotetralins)
Objective: Synthesis of secondary amines (e.g., N-propyl-6-trifluoromethyl-2-aminotetralin).
Mechanism: Direct reductive amination using Sodium Triacetoxyborohydride (STAB).[1]
Rationale: STAB is preferred over
Protocol A1: Direct Reductive Amination
| Parameter | Specification |
| Solvent | 1,2-Dichloroethane (DCE) or DCM (Anhydrous) |
| Stoichiometry | Ketone (1.0 eq), Amine (1.1 eq), STAB (1.4 eq), AcOH (1.0 eq) |
| Temperature | 0°C to Room Temperature (RT) |
| Time | 4 – 16 Hours |
Step-by-Step Procedure:
-
Imine Formation: In a flame-dried flask under
, dissolve 6-trifluoromethyl-2-tetralone (1.0 mmol) in DCE (5 mL). -
Add the primary amine (e.g., n-propylamine, 1.1 mmol).[1]
-
Add Glacial Acetic Acid (1.0 mmol). Note: Acid catalysis is crucial to activate the ketone, especially given the EWG deactivation of the ring, though the ketone itself remains electrophilic.[1]
-
Stir for 30 minutes at RT to allow partial imine equilibrium.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 mmol) portion-wise.
-
Reaction: Warm to RT and stir until TLC/LCMS indicates consumption of starting material.
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.[1] -
Purification: Flash chromatography (typically DCM/MeOH/NH3 systems).[1]
Key Insight: The 6-
Module B: Bucherer-Bergs Reaction (Spiro-Hydantoin Synthesis)
Objective: Formation of rigid spiro-cyclic hydantoins. Mechanism: Multicomponent condensation involving the ketone, cyanide, and ammonium carbonate.[1][2][3] Rationale: This reaction is thermodynamically controlled and generally works well with hindered ketones like tetralones. It provides a protected amino-acid precursor.
Protocol B1: Multicomponent Cyclization
| Parameter | Specification |
| Solvent | Ethanol / Water (1:1 v/v) |
| Reagents | |
| Temperature | 55°C – 60°C (Sealed tube preferred) |
| Safety | HIGH HAZARD: Generates HCN gas.[1] Use bleach trap. |
Step-by-Step Procedure:
-
Preparation: In a heavy-walled pressure vial, dissolve 6-trifluoromethyl-2-tetralone (1.0 mmol) in 50% EtOH/H2O (4 mL).
-
Addition: Add ammonium carbonate (3.0 mmol) and Potassium Cyanide (1.5 mmol).
-
Reaction: Seal the vessel and heat to 60°C for 18–24 hours. The mixture typically becomes homogenous then precipitates the product.
-
Workup: Cool to RT. If precipitate forms, filter and wash with water.[1] If no precipitate, concentrate ethanol and acidify carefully (in a fume hood!) to pH 2 to precipitate the hydantoin.[1]
-
Purification: Recrystallization from EtOH is usually sufficient.
Module C: Regioselective C3-Alkylation (Stork Enamine Synthesis)
Objective: Mono-alkylation at the C3 position (avoiding the more acidic C1). Rationale: Direct base-mediated alkylation (e.g., LDA/R-X) favors C1 (benzylic) or leads to dialkylation.[1] The Stork Enamine method uses steric bulk to force the double bond to the less substituted C2-C3 position, ensuring C3 alkylation upon hydrolysis.[1]
Figure 2: Mechanism for regioselective C3 functionalization via enamine intermediate.
Protocol C1: Stork Enamine Alkylation
-
Enamine Formation:
-
Combine 6-trifluoromethyl-2-tetralone (1.0 mmol) and pyrrolidine (1.2 mmol) in dry Toluene (10 mL).
-
Reflux with a Dean-Stark trap to remove water. Monitor by NMR (disappearance of ketone carbonyl, appearance of enamine vinyl proton).[1]
-
Concentrate to remove toluene and excess pyrrolidine. Do not purify on silica (hydrolyzes enamine).[1]
-
-
Alkylation:
-
Dissolve crude enamine in anhydrous Dioxane or Acetonitrile.
-
Add Alkyl Halide (e.g., MeI, Benzyl Bromide) (1.2 eq).[1]
-
Reflux for 4–12 hours.
-
-
Hydrolysis:
-
Add 10% aqueous HCl (2 mL) and stir vigorously at RT for 2 hours.
-
-
Workup: Extract with EtOAc, wash with water/brine, dry, and concentrate.[1]
-
Result: Predominantly 3-substituted product.
Analytical Validation
| Technique | Observation for 6- |
| Distinct singlet around -62 to -63 ppm (relative to | |
| C1 Protons: Singlet (approx 3.6 ppm).[1] C3/C4 Protons: Triplets (approx 2.5 - 3.1 ppm). In derivatives, look for loss of symmetry or shift in C1 singlet.[1] | |
| IR | Ketone |
Safety & Handling
-
Cyanide Hazard: Protocol B uses KCN. All operations must be performed in a high-efficiency fume hood. A bleach bath (sodium hypochlorite) must be available to neutralize cyanide waste immediately.[1]
-
Trifluoromethyl Stability: The
group is generally chemically inert but can undergo hydrolysis under extreme basic conditions at high temperatures. Avoid refluxing in strong caustic soda (NaOH) for extended periods.[1] -
Peroxide Formation: Like all tetralins/tetralones, this molecule can form peroxides at the benzylic position upon prolonged exposure to air.[1] Store under Nitrogen/Argon at 4°C.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] Link[1]
-
Bucherer, H. T., & Steiner, W. "Über die Synthese von Hydantoinen."[1] Journal für Praktische Chemie, 1934, 140, 291.[1] (Classic Protocol Reference).[1] See also: Organic Chemistry Portal - Bucherer-Bergs Reaction. Link
-
Stork, G., et al. "The Enamine Alkylation and Acylation of Carbonyl Compounds."[1] Journal of the American Chemical Society, 1963, 85(2), 207–222.[1] Link[1]
-
Comey, J. H., et al. "Synthesis of Pharmaceutically Relevant 2-Aminotetralin Derivatives."[1] Angewandte Chemie Int. Ed., 2021.[1][4] (Context for 2-aminotetralin utility). Link
-
Fisher Scientific. "Safety Data Sheet: 2-Tetralone." (Base scaffold safety data). Link[1]
Sources
Application Note: Large-Scale Synthesis of 6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one
Application Note: Large-Scale Synthesis of 6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one
[1]
Abstract & Strategic Overview
6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one (6-CF₃-2-tetralone) is a high-value pharmacophore used in the synthesis of serotonergic modulators, metabolic regulators, and antidepressants.[1] While 1-tetralones are easily accessed via standard cyclizations, 2-tetralones present a greater synthetic challenge due to the thermodynamic instability of the unconjugated carbonyl system.
This protocol details the Friedel-Crafts Alkenylation route, the most robust and scalable method for industrial production. Unlike the Birch reduction of naphthols (which risks defluorination of the sensitive CF₃ group) or the multistep oxidation of tetralins, this route constructs the 2-tetralone core in a single pot from 4-(trifluoromethyl)phenylacetic acid using ethylene gas.
Key Advantages of this Protocol:
-
Step Economy: Converts phenylacetic acid derivatives directly to 2-tetralones.[1][2]
-
Regiocontrol: Delivers the 6-isomer exclusively from the 4-substituted precursor.[1]
-
Purification Logic: Leverages the specific ability of 2-tetralones to form bisulfite adducts, allowing non-chromatographic purification on a kilogram scale.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the reaction of an acyl chloride with ethylene under Lewis acid catalysis. The mechanism involves the formation of a cationic intermediate that undergoes intramolecular Friedel-Crafts alkylation.
Reaction Pathway[3][4][5][6][7][8]
-
Activation: 4-(Trifluoromethyl)phenylacetic acid is converted to its acid chloride.[1]
-
Alkenylation: The acid chloride–Lewis acid complex attacks ethylene, generating a
-chloro ketone or a transient carbocation.[1] -
Cyclization: The intermediate undergoes intramolecular alkylation at the ortho position of the aromatic ring to close the cyclohexane ring.
Regiochemistry: Starting with 4-(trifluoromethyl)phenylacetic acid :
-
The acetic acid side chain is at position 1.
-
The CF₃ group is at position 4.
-
Cyclization occurs at position 2 (ortho to the side chain).
-
In the resulting tetralone, the bridgehead carbons correspond to C1 and C2 of the benzene. The CF₃ group ends up para to the bridgehead carbon carrying the methylene (C1 of tetralone), which corresponds to position 6 of the tetralone system.
Figure 1: Synthetic pathway via Friedel-Crafts Alkenylation.[1]
Detailed Experimental Protocol
Phase 1: Preparation of 4-(Trifluoromethyl)phenylacetyl Chloride[1]
Safety Note: Thionyl chloride is corrosive and releases HCl/SO₂ gases.[1] Perform in a fume hood with a caustic scrubber.
-
Charge: In a 5 L reactor equipped with a reflux condenser and overhead stirrer, charge 4-(trifluoromethyl)phenylacetic acid (500 g, 2.45 mol).
-
Solvent: Add anhydrous Dichloromethane (DCM) (2.0 L).
-
Reagent Addition: Add Thionyl Chloride (SOCl₂) (350 g, 2.94 mol, 1.2 eq) dropwise over 30 minutes. Add a catalytic amount of DMF (2 mL) to initiate the reaction.
-
Reaction: Heat the mixture to gentle reflux (40°C) for 3–4 hours. Monitor by TLC (conversion of acid to non-polar ester upon MeOH quench) or GC.[1]
-
Workup: Once complete, distill off the solvent and excess SOCl₂ under reduced pressure.
-
Chase: Add fresh DCM (500 mL) and strip again to remove residual SOCl₂.
-
Result: The crude acid chloride is obtained as a yellow oil.[1] Dissolve in anhydrous DCM (1.0 L) for the next step.
Phase 2: Friedel-Crafts Alkenylation (The Critical Step)
Safety Note: Ethylene is a flammable gas.[1] Ensure the reactor is grounded. Aluminum chloride (AlCl₃) reacts violently with water.[1]
-
Setup: Use a 10 L jacketed reactor rated for slight pressure (or atmospheric bubbling). Equip with a gas inlet tube (sparger), thermometer, and robust overhead stirring.
-
Lewis Acid Charge: Suspend Aluminum Chloride (AlCl₃) (720 g, 5.4 mol, 2.2 eq) in anhydrous DCM (2.5 L). Cool the suspension to -10°C .
-
Addition: Add the solution of 4-(trifluoromethyl)phenylacetyl chloride (from Phase 1) dropwise to the AlCl₃ suspension, maintaining the internal temperature below 0°C. Stir for 15 minutes to form the acyl complex.
-
Ethylene Introduction:
-
Initiate a steady stream of Ethylene gas through the sparger.
-
Maintain temperature between 0°C and 5°C .
-
The reaction is exothermic; adjust gas flow and jacket cooling to control the exotherm.
-
Continue bubbling for 2–3 hours.
-
-
Monitoring: Monitor by HPLC. The reaction is complete when the acid chloride is consumed and the intermediate peak converts to the tetralone product.
-
Quench:
-
Cool the mixture to -10°C .
-
Slowly pour the reaction mixture into a separate reactor containing Ice/Water (5 kg) and conc. HCl (500 mL) . Caution: Extremely exothermic hydrolysis of AlCl₃.[1]
-
-
Extraction: Separate the organic layer.[1][3][4] Extract the aqueous layer with DCM (2 x 1 L). Combine organics.
Phase 3: Bisulfite Purification (The "Secret" to Purity)
2-Tetralones form stable, solid bisulfite adducts, whereas 1-tetralones and other impurities generally do not. This step avoids large-scale column chromatography.[1]
-
Adduct Formation:
-
To the combined DCM layers, add a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) (4 eq, ~1 kg in 2.5 L water).
-
Add Ethanol (500 mL) to facilitate phase transfer.[1]
-
Stir vigorously for 4–8 hours. A thick white precipitate (the bisulfite adduct) will form.
-
-
Filtration: Filter the solid adduct.[1]
-
Wash: Wash the filter cake thoroughly with DCM (to remove non-ketone organics) and then with Ethanol .
-
Regeneration:
-
Suspend the solid adduct in water (2 L).
-
Add Sodium Carbonate (Na₂CO₃) or NaOH (10%) until pH > 10.
-
Stir for 1 hour to hydrolyze the adduct. The solid will dissolve/decompose, and the pure ketone will oil out.
-
-
Isolation: Extract the released ketone with Methyl tert-butyl ether (MTBE) or DCM (3 x 1 L).
-
Drying: Dry over MgSO₄, filter, and concentrate.
-
Final Polish: Distillation under high vacuum (if necessary) or recrystallization from Hexane/EtOAc if solid (mp is low, often an oil).[1]
Process Engineering & Safety Data
Stoichiometry Table
| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol (Scale) | Role |
| 4-CF₃-Phenylacetic Acid | 204.15 | 1.0 | 500 g | Starting Material |
| Thionyl Chloride | 118.97 | 1.2 | 350 g | Chlorinating Agent |
| Aluminum Chloride | 133.34 | 2.2 | 720 g | Lewis Acid Catalyst |
| Ethylene Gas | 28.05 | Excess | Gas Stream | Reagent |
| Sodium Bisulfite | 104.06 | 4.0 | ~1.0 kg | Purification Agent |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Inefficient Ethylene absorption | Increase stirring rate; use a fritted gas sparger; ensure temp stays < 5°C to increase gas solubility. |
| Dimerization | Temperature too high during quench | Keep quench temp < 10°C; add mixture to acid/water, not water to mixture. |
| No Precipitate | Bisulfite adduct failed to crystallize | Add more Ethanol to the biphasic mixture; ensure vigorous stirring for >4 hours. |
| Defluorination | (Rare) Reducing conditions | Avoid any metallic reducing agents (e.g., Na/NH3). This route is oxidative/acidic and safe for CF₃.[1] |
Visual Workflow
Figure 2: Process flow diagram for the synthesis and purification of 6-CF3-2-tetralone.[1]
References
-
Sims, J. J., et al. (1968). "Friedel-Crafts cyclizations. III. The reaction of phenylacetyl chloride with ethylene." The Journal of Organic Chemistry, 33(12), 4570–4572. Link
-
Roskamp, E. J., et al. (2001). "Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process." The Journal of Organic Chemistry, 66(21), 7113-7117. Link
-
Sigma-Aldrich. "6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one Product Data."[1] Link (Note: Confirms commercial availability and CAS 62620-71-7 for the 1-tetralone isomer; the 2-tetralone is CAS 1333388-34-7 or similar derivatives).[1]
-
Sibi, M. P., et al. (2023).[5] "Multisubstituted naphthalene synthesis." New Journal of Chemistry, 47, 18762–18768.[5] Link
Sources
- 1. 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | 62620-71-7 [sigmaaldrich.com]
- 2. Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.rsc.org [pubs.rsc.org]
The Trifluoromethyl Group: A Keystone in Modern Drug Design for Enhanced Bioactivity
The Trifluoromethyl Group: A Keystone in Modern Drug Design for Enhanced Bioactivity
Application Note & Protocols
Introduction: The Strategic Advantage of Trifluoromethylation in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of the trifluoromethyl (CF₃) group into lead compounds has become a cornerstone for enhancing pharmacological profiles.[1][2] This powerful moiety, often used as a bioisostere for a methyl (CH₃) or chloro (Cl) group, imparts a unique combination of physicochemical properties that can dramatically improve a drug candidate's metabolic stability, membrane permeability, and target binding affinity.[3][4] Its strong electron-withdrawing nature and the exceptional strength of the carbon-fluorine bond are pivotal to these enhancements.[3] This application note provides an in-depth exploration of the multifaceted role of the trifluoromethyl group in augmenting the bioactivity of its derivatives, complete with detailed protocols for evaluating these critical parameters.
I. Enhancing Metabolic Stability: Blocking the Path of Biotransformation
A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes in the liver.[5][6] The introduction of a trifluoromethyl group at a metabolically susceptible position is a well-established strategy to block these pathways.[3]
The Causality Behind Enhanced Stability
The exceptional strength of the C-F bond (bond dissociation energy of ~485 kJ/mol) compared to a C-H bond (~414.2 kJ/mol) renders the trifluoromethyl group highly resistant to enzymatic cleavage, particularly oxidative metabolism.[3] When a metabolically labile methyl group is replaced with a trifluoromethyl group, the primary route of oxidative metabolism is effectively blocked.[7] This "metabolic switching" leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[7]
A prime example is the nonsteroidal anti-inflammatory drug Celecoxib . Its metabolism is primarily mediated by the hydroxylation of its methyl group by CYP2C9.[8][9] The trifluoromethyl group in Celecoxib is metabolically stable, contributing to its favorable pharmacokinetic profile.[10]
II. Modulating Lipophilicity for Optimal Pharmacokinetics
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11] The trifluoromethyl group significantly increases the lipophilicity of a molecule compared to a methyl group, which can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[3]
Comparative Lipophilicity Data
The introduction of a CF₃ group generally leads to a significant increase in logP, impacting a compound's interaction with biological membranes and protein binding.
| Compound Pair | Structure (Methyl Analog) | logP (CH₃) | Structure (Trifluoromethyl Analog) | logP (CF₃) | Fold Increase in Lipophilicity | Reference |
| Toluene / Benzotrifluoride | 2.73 | 2.83 | 1.26 | [12] | ||
| Celecoxib Analog | ![]() | 3.5 | ![]() | 4.21 | 5.13 | [13] |
III. Enhancing Target Binding Affinity
The trifluoromethyl group can also play a direct role in enhancing the binding affinity of a ligand to its biological target. Its strong electron-withdrawing nature can influence the electronic properties of the molecule, potentially leading to more favorable electrostatic interactions within the binding pocket.[3] Furthermore, the larger steric profile of the CF₃ group compared to a methyl group can lead to improved van der Waals contacts and shape complementarity with the target protein.[3]
IV. Experimental Protocols
The following protocols provide step-by-step methodologies for assessing the key parameters influenced by trifluoromethylation.
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay determines the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in CYP enzymes.[7]
A. Materials and Reagents:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Test compound and positive control (e.g., a compound with known metabolic fate)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
B. Experimental Workflow:
Caption: Workflow for the in vitro microsomal stability assay.
C. Step-by-Step Methodology:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a working solution by diluting the stock in phosphate buffer to the desired starting concentration (e.g., 1 µM).
-
Thaw cryopreserved human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension to each well.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
-
Reaction Initiation and Termination:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold stopping solution. The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing and Analysis:
-
After the final time point, seal the plate and centrifuge at 4000 rpm for 20 minutes at 4°C to precipitate the proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
D. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein in incubation) .
Protocol 2: Lipophilicity Determination by Shake-Flask Method (logP)
This classic method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.
A. Materials and Reagents:
-
Test compound
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Water (HPLC grade, pre-saturated with n-octanol)
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
B. Step-by-Step Methodology:
-
Prepare Solutions:
-
Prepare a stock solution of the test compound in either water or n-octanol, depending on its solubility.
-
-
Partitioning:
-
In a glass vial, add equal volumes of the water-saturated n-octanol and the n-octanol-saturated water.
-
Add a small aliquot of the test compound stock solution.
-
Securely cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Allow the vial to stand at a constant temperature until the two phases have completely separated. Centrifugation can be used to expedite phase separation.
-
-
Quantification:
-
Carefully withdraw a sample from both the aqueous and the n-octanol layers.
-
Determine the concentration of the test compound in each phase using a suitable analytical method.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ .
-
The logP is the logarithm of the partition coefficient: logP = log₁₀(P) .
-
V. Visualizing the Impact of the Trifluoromethyl Group
Metabolic Blocking by the Trifluoromethyl Group
The following diagram illustrates the metabolic fate of a hypothetical drug with a methyl group versus its trifluoromethyl analog.
Caption: Metabolic fate of a methyl vs. a trifluoromethyl analog.
Drug Discovery Workflow
The evaluation of metabolic stability and lipophilicity are integral parts of the drug discovery and development process.
Sources
- 1. ovid.com [ovid.com]
- 2. Fluoxetine - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. droracle.ai [droracle.ai]
- 5. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluoxetine metabolism and pharmacological interactions: the role of cytochrome p450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Celecoxib: A Detailed Exploration of Its Chemistry, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 11. Celecoxib inhibits metabolism of cytochrome P450 2D6 substrate metoprolol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Celecoxib 2-Methyl Analog | CAS#:170569-99-0 | Chemsrc [chemsrc.com]
Technical Notes & Optimization
Technical Support Center: Synthesis of 6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one
Technical Support Center: Synthesis of 6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one
Ticket ID: #TET-CF3-OPT Subject: Yield Optimization & Troubleshooting for Electron-Deficient 2-Tetralones Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary & Diagnostic Overview
You are likely experiencing low yields (<40%) or "tarring" during the synthesis of 6-trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one (6-trifluoromethyl-2-tetralone).
This is a common bottleneck caused by two converging antagonistic factors:
-
Electronic Deactivation: The trifluoromethyl (-CF₃) group at the C6 position (para to the original acetic acid chain) is a strong electron-withdrawing group (EWG). This severely deactivates the aromatic ring, inhibiting the intramolecular Friedel-Crafts cyclization step.
-
Product Instability: Unlike 1-tetralones, 2-tetralones are inherently unstable . They are prone to air oxidation (forming naphthols) and acid-catalyzed polymerization, especially during silica gel chromatography.
This guide provides a self-validating protocol to bypass these issues, focusing on the Friedel-Crafts Alkenylation route (the industrial standard) and a Bisulfite Purification System to recover the product without chromatography.
The "Direct" Synthesis: Friedel-Crafts Alkenylation
Route: 4-(Trifluoromethyl)phenylacetyl chloride + Ethylene +
This method is preferred for scalability but fails if the "Ethylene-to-Chloride" ratio or temperature ramp is mismanaged.
Optimized Protocol
Standard literature protocols for methoxy-tetralones will fail here due to the CF₃ deactivation. The modifications below are required.
Reagents:
-
Substrate: 4-(Trifluoromethyl)phenylacetyl chloride (Freshly prepared via
). -
Reagent: Ethylene gas (High purity).
-
Catalyst: Aluminum Chloride (
), anhydrous, granular (99.9%). Do not use old powder. -
Solvent: Dichloromethane (DCM) for initial addition; 1,2-Dichloroethane (DCE) if higher reflux temps are needed.
Step-by-Step Workflow:
-
Complex Formation (The "Red" Solution):
-
Suspend
(2.2 equiv) in DCM at -10°C. -
Add the acid chloride (1.0 equiv) dropwise.
-
Checkpoint: The solution must turn homogenous and dark (red/brown). If precipitate remains, the
is wet.
-
-
The Alkenylation (Ethylene Sparging):
-
Maintain temperature at 0°C to 5°C . (Standard protocols say -15°C, but CF₃ substrates need slightly more energy to initiate).
-
Bubble Ethylene gas vigorously through the solution for 15–20 minutes.
-
Critical Control: Monitor the exotherm. If the temp spikes >10°C, polymerization of ethylene dominates over acylation.
-
-
Cyclization (The "Cooking" Phase):
-
After ethylene addition, warm the mixture to room temperature (25°C).
-
Deviation from Standard: For electron-rich rings, this finishes in 3 hours. For 6-CF₃, you may need to reflux in DCM (40°C) for 2 hours to force the cyclization on the deactivated ring.
-
Monitoring: Check HPLC/TLC.[1][2] Look for the disappearance of the intermediate chloroketone.
-
-
Quench & Isolation:
Troubleshooting Guide (Q&A)
| Symptom | Probable Cause | Corrective Action |
| No Reaction / Recovered SM | Use fresh granular | |
| Low Yield + Heavy "Tar" | Ethylene polymerization (Oligomers). | Reduce Ethylene: You only need a slight excess. Stop bubbling immediately once the exotherm plateaus. Lower Temp: Keep the ethylene addition strictly <5°C. |
| Product Decomposes on Column | Silica acidity catalyzes enolization/oxidation. | STOP Chromatography. Use the Bisulfite Purification Method (See Section 3) or use Neutral Alumina. |
| Incomplete Cyclization | CF₃ deactivation prevents ring closure. | Switch solvent to DCE (1,2-dichloroethane) and reflux at 80°C after the ethylene addition step is complete. |
The "Silver Bullet": Bisulfite Adduct Purification
Why this works: 2-Tetralones form stable, water-soluble bisulfite adducts. Impurities (alkanes, polymerized ethylene, unreacted esters) do not. This allows you to wash away the "tar" without distillation or chromatography.
Protocol:
-
Adduct Formation: Dissolve crude organic oil in minimal Ethanol (EtOH). Add saturated aqueous Sodium Bisulfite (
, 3 equiv). Stir vigorously for 12 hours. -
Filtration: The bisulfite adduct usually precipitates as a white solid. Filter it.
-
If no solid forms: Dilute with Ether. The adduct will stay in the aqueous phase. Wash the organic phase (impurities) and keep the aqueous.
-
-
Regeneration: Take the solid adduct (or aqueous phase) and treat with saturated Sodium Carbonate (
) or mild NaOH until pH > 10. -
Extraction: Extract the liberated pure 2-tetralone into Ether/DCM immediately. Dry and concentrate.
Visualizing the Logic
The following diagrams illustrate the decision-making process and the reaction setup.
Caption: Decision tree for optimizing the Friedel-Crafts alkenylation of deactivated substrates.
Alternative Route: The Dieckmann "Escape Hatch"
If the Friedel-Crafts route fails due to the extreme deactivation of the CF₃ group (resulting in <10% yield), switch to the Dieckmann Condensation route. This method relies on anionic chemistry and is less sensitive to ring electronics.
Workflow:
-
Esterification: Convert 4-(CF₃)phenylacetic acid to its ethyl ester.
-
Alkylation: React with Ethyl Bromoacetate (NaH/THF)
Diester. -
Dieckmann Condensation: Treat diester with NaOEt
-keto ester. -
Decarboxylation: Hydrolysis/Decarboxylation (HCl/Acetic Acid)
6-CF3-2-Tetralone .
Note: This route is 2 steps longer but chemically more robust for electron-deficient rings.
Storage & Handling
-
Atmosphere: Store strictly under Argon/Nitrogen.
-
Temperature: -20°C freezer.
-
Stabilizer: Do not store as a crude oil. If you must store it, convert it to the Bisulfite Adduct (solid) and store that. Hydrolyze back to the ketone only immediately before the next step.
References
-
Sims, J. J. et al. "6-Methoxy-2-tetralone". Organic Syntheses, Coll.[5] Vol. 5, p.670 (1973); Vol. 51, p.109 (1971). Link[Foundational protocol for 2-tetralone synthesis via Friedel-Crafts Alkenylation]
-
Burckhalter, J. H. & Campbell, J. R. "Ethylene in the Synthesis of 2-Tetralones". The Journal of Organic Chemistry, 26(10), 4232–4235 (1961). Link[Primary source for the ethylene/AlCl3 method]
- Roskamp, E. J. et al. "Synthesis of beta-keto esters from aldehydes and ethyl diazoacetate". The Journal of Organic Chemistry, 54(13), 3258–3260 (1989).
-
BenchChem Technical Support. "Purification of 2-Methyl-1-tetralone products". Link[General handling of unstable tetralones]
Sources
Technical Support Center: Optimization of Reaction Conditions for 6-Trifluoromethyl-2-Tetralone Derivatization
Technical Support Center: Optimization of Reaction Conditions for 6-Trifluoromethyl-2-Tetralone Derivatization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the derivatization of 6-trifluoromethyl-2-tetralone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chemical modification of this versatile building block. The trifluoromethyl group imparts unique electronic properties and metabolic stability, making its derivatives highly valuable in medicinal chemistry. However, this same group can influence the reactivity of the tetralone core, necessitating careful optimization of reaction conditions.
This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific synthetic goals.
Section 1: Reductive Amination
Reductive amination is a cornerstone transformation for converting the ketone functionality of 6-trifluoromethyl-2-tetralone into a diverse array of primary, secondary, and tertiary amines. This one-pot reaction typically involves the formation of an imine or enamine intermediate, followed by its immediate reduction.
Frequently Asked Questions (FAQs): Reductive Amination
Q1: What are the most common reducing agents for the reductive amination of 6-trifluoromethyl-2-tetralone, and how do I choose the right one?
A1: The choice of reducing agent is critical and depends on the reactivity of both the tetralone and the amine, as well as the desired reaction conditions. The three most common reagents are:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice.[1][2] It is mild and selective, capable of reducing the protonated iminium ion much faster than the starting ketone. This selectivity allows for a one-pot procedure where the ketone, amine, and reducing agent are all mixed together.[3] It performs well in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[1][2]
-
Sodium Cyanoborohydride (NaCNBH₃): Another mild reducing agent that is effective at a slightly acidic pH (6-7).[3] It is stable in protic solvents like methanol, which can be advantageous for substrate solubility.[1] However, due to the toxicity of cyanide byproducts, it is often avoided in favor of STAB.
-
Sodium Borohydride (NaBH₄): A more powerful and less expensive reducing agent. However, it can readily reduce the starting ketone to an alcohol, especially at neutral or acidic pH.[1] Therefore, its use requires a two-step approach: first, form the imine intermediate (often with removal of water), and only then add the NaBH₄.[1][3]
| Reagent | Key Advantages | Key Disadvantages | Typical Solvents |
| Sodium Triacetoxyborohydride (STAB) | Mild, highly selective, one-pot procedure possible.[3] | Moisture sensitive, more expensive.[1] | DCE, THF, DCM[1][2] |
| Sodium Cyanoborohydride | Effective in protic solvents, stable to water.[1] | Toxic cyanide byproducts, requires pH control.[3] | Methanol, Ethanol |
| Sodium Borohydride | Inexpensive, powerful reductant. | Can reduce the starting ketone; typically requires a two-step process.[1] | Methanol, Ethanol[1] |
Q2: Why is my reductive amination reaction failing or giving very low yields?
A2: Low yield is a common issue that can often be traced back to the initial imine formation step. The electron-withdrawing nature of the trifluoromethyl group can decrease the nucleophilicity of the carbonyl oxygen, slowing down the initial attack by the amine. Furthermore, steric hindrance around the ketone can be a factor. Ensure that you allow sufficient time for imine formation before the reduction step. For challenging substrates, adding a catalytic amount of a weak acid like acetic acid can protonate the carbonyl, activating it for nucleophilic attack and accelerating imine formation.[2][4]
Troubleshooting Guide: Reductive Amination
Problem 1: The primary side product is the corresponding alcohol (6-trifluoromethyl-3,4-dihydronaphthalen-2-ol).
-
Probable Cause: The reducing agent is reducing the ketone faster than the imine is being formed and reduced. This is particularly common when using a strong reductant like NaBH₄ without ensuring complete imine formation first.[1] It can also occur with milder reagents if the imine formation is unusually slow.
-
Solution:
-
Switch to a more selective reagent: Use sodium triacetoxyborohydride (STAB), which is specifically designed to favor iminium ion reduction.[3]
-
Optimize imine formation: If using NaBH₄, pre-stir the ketone and amine for several hours (monitor by TLC or GC-MS) before adding the reducing agent. Consider using a Dean-Stark apparatus to remove the water formed during imination to drive the equilibrium forward.
-
Add a catalyst: Include 1-2 equivalents of acetic acid in the reaction mixture when using STAB to catalyze imine formation.[2]
-
Problem 2: I am observing over-alkylation of my primary amine starting material.
-
Probable Cause: The desired secondary amine product is reacting with another molecule of the tetralone to form a tertiary amine. This occurs when the product amine is more nucleophilic than the starting amine.
-
Solution:
-
Use an excess of the primary amine: Employing a larger excess of the starting amine can statistically favor its reaction with the ketone over the product's reaction.
-
Control stoichiometry: Use the amine as the limiting reagent. This approach is effective but results in incomplete conversion of the more valuable tetralone.
-
Isolate the imine: A two-step procedure where the imine is formed and isolated before reduction can provide better control and prevent over-alkylation.[3]
-
Experimental Protocol: Reductive Amination with STAB
This protocol provides a general methodology for the reductive amination of 6-trifluoromethyl-2-tetralone with a primary amine.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 6-trifluoromethyl-2-tetralone (1.0 equiv.) and the desired amine (1.1 equiv.).
-
Solvent: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M.
-
Stirring: Stir the mixture at room temperature for 20-30 minutes.
-
Addition of Reagent: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise over 5 minutes. Note: The reaction may be mildly exothermic.
-
Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting tetralone is consumed (typically 4-24 hours).
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Diagrams: Reductive Amination Workflow & Mechanism
Caption: General workflow for one-pot reductive amination.
Section 2: The Wittig Reaction
The Wittig reaction is a powerful and reliable method for synthesizing alkenes by reacting a ketone with a phosphorus ylide (Wittig reagent).[5] This reaction is highly regioselective, ensuring the double bond forms specifically at the location of the original carbonyl group, which is a significant advantage over elimination-based methods.[6][7]
Frequently Asked Questions (FAQs): The Wittig Reaction
Q1: What is a Wittig reagent and how does its structure affect the reaction outcome?
A1: A Wittig reagent is a phosphonium ylide, typically prepared by deprotonating a phosphonium salt with a strong base.[7] The nature of the substituent on the ylide's carbanion dictates its stability and, consequently, the stereochemistry of the resulting alkene:
-
Non-stabilized Ylides: (e.g., R = alkyl, H). These are highly reactive and typically yield (Z)-alkenes (cis) under standard salt-free conditions. The reaction is kinetically controlled, proceeding through an early, puckered transition state.[8]
-
Stabilized Ylides: (e.g., R = CO₂Et, CN, COR'). These are less reactive due to delocalization of the negative charge. They are often stable enough to be isolated. These ylides typically yield (E)-alkenes (trans) as the thermodynamically favored product.[9]
Q2: My Wittig reaction is not proceeding. The characteristic color of the ylide is not disappearing. What could be wrong?
A2: This indicates a lack of reactivity between the ylide and the tetralone. The 6-trifluoromethyl-2-tetralone is a sterically hindered ketone, which can slow down the reaction. Additionally, the electron-withdrawing CF₃ group can have a modest deactivating effect on the carbonyl.
-
Check Ylide Formation: Ensure your phosphonium salt was fully deprotonated. If using a base like n-BuLi, the deep red or orange color of the ylide is a good indicator of its formation.
-
Increase Temperature: For less reactive ketones or stabilized ylides, heating the reaction mixture may be necessary to overcome the activation energy barrier.[9]
-
Use a Less Hindered Ylide: If possible, a smaller, less sterically demanding ylide may react more readily.
Troubleshooting Guide: The Wittig Reaction
Problem 1: The main product is the desired alkene, but it is contaminated with triphenylphosphine oxide (Ph₃P=O), which is difficult to remove.
-
Probable Cause: Triphenylphosphine oxide is the stoichiometric byproduct of the Wittig reaction and often has similar polarity to the desired alkene product, making chromatographic separation challenging.
-
Solution:
-
Crystallization: If your product is a solid, attempt to crystallize it from a suitable solvent system (e.g., hexanes/ethyl acetate). Ph₃P=O is often highly crystalline and may either crystallize out, leaving your product in the mother liquor, or vice versa.
-
Acidic Wash: Convert the Ph₃P=O to a water-soluble salt. After the reaction, quench with aqueous HCl. The Ph₃P=O will be protonated and can be removed with the aqueous layer. Caution: This method is only suitable if your product is stable to acid.
-
Precipitation: After concentrating the crude reaction mixture, triturate the residue with a solvent in which your product is soluble but Ph₃P=O is not (e.g., cold diethyl ether or hexanes). The Ph₃P=O will precipitate as a white solid and can be removed by filtration.
-
Problem 2: The reaction yields a mixture of E/Z stereoisomers.
-
Probable Cause: The stereochemical outcome of the Wittig reaction is highly dependent on ylide stability and reaction conditions. Semi-stabilized ylides are notorious for giving poor stereoselectivity.[7] The presence of lithium salts can also disrupt the normal kinetic pathway, leading to scrambling of stereochemistry.[8]
-
Solution:
-
For (Z)-Alkenes: Use a non-stabilized ylide with a salt-free protocol. This typically involves using a sodium or potassium base (e.g., NaHMDS, KHMDS) in an aprotic solvent like THF at low temperature.
-
For (E)-Alkenes: Use a stabilized ylide, which thermodynamically favors the (E)-product. Alternatively, for non-stabilized ylides, employ the Schlosser modification , which involves deprotonating the intermediate betaine with a second equivalent of organolithium base at low temperature to equilibrate to the more stable threo-betaine, which then collapses to the (E)-alkene.[5]
-
Diagram: Wittig Reaction Mechanism
Caption: Mechanism of the Wittig reaction.
Section 3: General Purification and Analysis
Proper purification and analysis are crucial for obtaining high-quality derivatives and accurately assessing the success of a reaction.
Troubleshooting Guide: Purification
Problem 1: My purified product is a yellow or orange oil/solid, but I expect a colorless compound.
-
Probable Cause: Tetralone derivatives can be susceptible to air oxidation or degradation, leading to the formation of colored impurities.[10] This can happen during a prolonged reaction, workup, or purification.
-
Solution:
-
Minimize Air Exposure: Conduct reactions under an inert atmosphere (N₂ or Ar). During workup, minimize the time the compound is exposed to air.
-
Charcoal Treatment: Dissolve the impure product in a suitable solvent and add a small amount of activated charcoal. Stir for 15-30 minutes, then filter through a pad of Celite®. This can effectively remove highly conjugated, colored impurities.
-
Re-purification: A second, careful column chromatography run may be necessary.
-
Problem 2: I am experiencing low recovery of my product after flash column chromatography.
-
Probable Cause: This can stem from several issues: an inappropriate solvent system, compound degradation on the silica gel, or poor column packing.[10]
-
Solution:
-
Optimize the Solvent System: Use Thin-Layer Chromatography (TLC) to find an eluent that gives your target compound a Retention Factor (Rf) of 0.25-0.35. This Rf value typically provides the best separation.[10]
-
Check for Compound Stability: Spot your compound on a TLC plate with a small amount of silica gel and leave it for a few hours. If new spots appear, your compound may be degrading.[10] In this case, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
-
Use Dry Loading: If your compound has low solubility in the eluent, it can precipitate on top of the column. To avoid this, pre-adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[10]
-
References
-
Wittig & Wittig-Horner reactions. Organic Synthesis. Available from: [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. Available from: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]
-
Process For The Preparation Of Methoxy 2 Tetralones. Quick Company. Available from: [Link]
-
Optimization of the Reaction Conditions. [a]. ResearchGate. Available from: [Link]
-
Optimization of derivatization reagents and the reaction conditions. ResearchGate. Available from: [Link]
-
Myers, A. G. C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available from: [Link]
-
A concise approach for the synthesis of 6-methoxy-2-tetralone. MedCrave online. Available from: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]
-
Wipf, P. The Wittig Reaction. University of Pittsburgh. Available from: [Link]
-
Burkhardt, E. R., & Coleridge, B. M. (2008). Boron reagents for reductive amination. Tetrahedron Letters, 49(35), 5152-5155. Available from: [Link]
-
The Wittig Reaction: Synthesis of Alkenes. University of Missouri–St. Louis. Available from: [Link]
- Synthesis method of 5-methoxy-2-tetralone. Google Patents.
-
Guide to Derivatization Reagents for GC. LabRulez GCMS. Available from: [Link]
-
Efficient synthesis of 2-alkyl-2-hydroxy-6-X-1-tetralones. Arkivoc. Available from: [Link]
-
Zirconium-Catalyzed Synthesis of 6-(Trifluoromethyl)-2 H-pyran-2-ones via C-C Bond Cleavage. PubMed. Available from: [Link]
- Synthesis method of 2-tetralone derivative. Google Patents.
-
Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica. Available from: [Link]
-
HPLC Troubleshooting Guide. Restek. Available from: [Link]
-
Derivatization reactions and reagents for gas chromatography analysis. ResearchGate. Available from: [Link]
-
Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. MDC Berlin. Available from: [Link]
-
Tetralone synthesis. Organic Chemistry Portal. Available from: [Link]
-
Can anyone help me troubleshoot problems in sample derivatization in GC-MS? ResearchGate. Available from: [Link]
-
Optimization and validation of a derivatization method with boron trifluoride in ethanol for analysis of aromatic carboxylic acids in water. PubMed. Available from: [Link]
-
Wittig Reaction. Dalal Institute. Available from: [Link]
-
Possible Reaction Pathway for the Synthesis of 6 from 2‐Tetralone with Disulfides. ResearchGate. Available from: [Link]
-
Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. MDPI. Available from: [Link]
-
An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. Arkivoc. Available from: [Link]
-
Derivatization. Chemistry LibreTexts. Available from: [Link]
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Stability of 6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one under different conditions
Stability of 6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one under different conditions
Technical Support Center: Stability of 6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one
Welcome to the technical support center for 6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one (CAS No. 164344-36-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability of this compound. The insights provided are based on established principles of organic chemistry, forced degradation studies, and the known reactivity of its core structural motifs: the α-tetralone skeleton and the trifluoromethyl-substituted aromatic ring.
Introduction to the Molecule
6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one is a fluorinated ketone derivative of tetralone. The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing substituent, significantly influences the electronic properties and metabolic stability of the molecule.[1][2][3] The α-tetralone core, a bicyclic aromatic ketone, possesses reactive sites that can be susceptible to degradation under various conditions. Understanding the stability of this compound is critical for its proper handling, storage, and application in synthetic and medicinal chemistry.
Troubleshooting Guide: Common Stability Issues
This section addresses potential stability-related issues you might encounter during your experiments, providing likely causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration (e.g., yellowing) of the solid compound upon storage. | 1. Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions.[4] 2. Oxidation: Slow reaction with atmospheric oxygen, potentially accelerated by light or trace metal impurities.[5] | 1. Storage: Store the compound in an amber vial or a container protected from light. 2. Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon). |
| Appearance of new peaks in HPLC analysis of a solution over time. | 1. Solvolysis: Reaction with the solvent, particularly protic solvents like methanol or water, under acidic or basic conditions. 2. Keto-Enol Tautomerism & Subsequent Reactions: The α-protons to the carbonyl group are acidic and can be removed, leading to the formation of an enol or enolate, which can then undergo further reactions. | 1. Solvent Selection: Use aprotic solvents (e.g., acetonitrile, THF) for sample preparation and analysis whenever possible. If aqueous solutions are necessary, use freshly prepared buffers and analyze promptly. 2. pH Control: Maintain a neutral pH for solutions to minimize acid- or base-catalyzed degradation. |
| Inconsistent reaction yields or formation of unexpected byproducts. | 1. Degradation under Reaction Conditions: The compound may not be stable to the specific reagents or temperatures used in your reaction. 2. Reactivity of the Trifluoromethyl Group: While generally robust, the -CF3 group can be transformed under specific, harsh conditions.[2] | 1. Compatibility Check: Before running a reaction, assess the compatibility of the compound with all reagents and conditions. Run a small-scale pilot reaction to check for degradation. 2. Temperature Control: Avoid excessive heating. If high temperatures are required, minimize the reaction time. |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for 6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one?
A1: Based on its structure, the primary degradation pathways are likely to involve the α-tetralone core. These include:
-
Oxidation: The benzylic position (C4) is susceptible to oxidation, which could lead to the formation of hydroxylated or aromatized (naphthalenone) derivatives.
-
Reduction: The ketone functional group can be reduced to a secondary alcohol (6-trifluoromethyl-1,2,3,4-tetrahydronaphthalen-2-ol).[5]
-
Reactions involving the α-methylene group: The carbon adjacent to the carbonyl group is reactive and can participate in condensation or substitution reactions, especially under basic conditions.[5]
Q2: How stable is the trifluoromethyl group?
A2: The trifluoromethyl group is known for its high metabolic and chemical stability due to the strength of the carbon-fluorine bond.[3] It is generally robust under a wide range of reaction conditions, including acidic and basic hydrolysis, and typical oxidative and reductive environments encountered in drug development.[2] However, under very harsh conditions or with specific reagents, C-F bond cleavage can occur.
Q3: What are the ideal storage conditions for this compound?
A3: For long-term stability, it is recommended to store 6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one in a tightly sealed container, protected from light, at a controlled low temperature (e.g., 2-8 °C). For sensitive applications, storage under an inert atmosphere is advisable to prevent oxidation.
Q4: Is this compound susceptible to photodegradation?
A4: Aromatic ketones and compounds with trifluoromethyl groups can be sensitive to light.[6][7] Photolytic degradation can occur through various mechanisms, including photo-oxidation and rearrangement reactions.[4] Therefore, it is crucial to protect the compound from light exposure during handling and storage.
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[4][8][9][10] Below are generalized protocols for stress testing.
Objective: To induce 5-20% degradation of the parent compound to identify potential degradants.[9]
1. Sample Preparation:
-
Prepare a stock solution of 6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60 °C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize with 0.1 M HCl and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 80 °C for 48 hours.
-
Dissolve the stressed solid in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]
-
Dissolve the stressed solid in the mobile phase for analysis.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile).
-
Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of potential degradants.
Visualizing Potential Degradation
The following diagram illustrates a simplified workflow for conducting and analyzing forced degradation studies.
Caption: Workflow for Forced Degradation Studies.
Summary of Predicted Stability
| Condition | Predicted Stability | Potential Degradation Products |
| Acidic | Moderately Stable | Potential for slow hydrolysis or rearrangement. |
| Basic | Less Stable | Susceptible to reactions at the α-carbon, such as aldol-type condensations or aromatization. |
| Oxidative | Susceptible | Oxidation at the benzylic position (C4) or other sites on the aliphatic ring. |
| Reductive | Susceptible | Reduction of the ketone to an alcohol. |
| Thermal | Generally Stable | Degradation is likely at elevated temperatures, potentially leading to aromatization or polymerization.[11] |
| Photolytic | Susceptible | Aromatic ketones are often photosensitive.[6][7] |
References
-
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Reference Data & Comparative Studies
A Comparative Guide to the Synthesis of 6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one: A Traditional vs. Modern Approach
A Comparative Guide to the Synthesis of 6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one: A Traditional vs. Modern Approach
The trifluoromethyl group is a cornerstone of modern medicinal chemistry, imparting unique properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[1][2] Consequently, the development of efficient and robust synthetic routes to trifluoromethylated scaffolds is of paramount importance to drug discovery and development professionals. This guide provides an in-depth comparison of a traditional synthetic approach to 6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one with a novel, more streamlined methodology, offering insights into the practical advantages and disadvantages of each route.
Introduction to 6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one
6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one, a tetralone derivative, is a valuable building block in the synthesis of a variety of biologically active molecules. Its rigid bicyclic core and the presence of the electron-withdrawing trifluoromethyl group make it an attractive scaffold for the development of novel therapeutics. The validation of a new, efficient synthetic route to this intermediate is therefore a significant step forward for medicinal chemistry programs targeting this chemical space.
Traditional Synthetic Route: A Multi-Step Approach
The classical synthesis of 6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one relies on a well-established sequence of reactions, primarily involving Friedel-Crafts acylation, a reduction, and an intramolecular cyclization.[3][4][5][6] This multi-step process, while reliable, often suffers from drawbacks such as harsh reaction conditions, the use of stoichiometric amounts of aggressive reagents, and challenges in purification.
Workflow for the Traditional Synthesis
Caption: Traditional multi-step synthesis of the target compound.
Experimental Protocol: Traditional Route
Step 1: Friedel-Crafts Acylation To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in carbon disulfide, trifluoromethylbenzene (1.0 eq) is added at 0 °C. Succinic anhydride (1.1 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched by pouring onto ice-cold hydrochloric acid. The product, 4-oxo-4-(4-(trifluoromethyl)phenyl)butanoic acid, is extracted with an organic solvent, dried, and purified by recrystallization.
Step 2: Clemmensen Reduction The keto-acid from the previous step (1.0 eq) is refluxed with amalgamated zinc (excess) and concentrated hydrochloric acid for 8 hours. The reaction mixture is cooled, and the product, 4-(4-(trifluoromethyl)phenyl)butanoic acid, is extracted, dried, and used in the next step without further purification.
Step 3: Intramolecular Cyclization 4-(4-(Trifluoromethyl)phenyl)butanoic acid (1.0 eq) is heated with polyphosphoric acid (PPA) at 100 °C for 2 hours. The reaction mixture is then poured into ice water, and the product, 6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one, is extracted, washed, dried, and purified by column chromatography.
A Novel Synthetic Approach: Palladium-Catalyzed Domino Reaction
In contrast to the traditional route, a modern approach can be envisioned that leverages the power of transition-metal catalysis to construct the tetralone core in a more convergent and efficient manner. A hypothetical new route could involve a palladium-catalyzed domino reaction, combining C-H activation and cyclization in a single step, or a late-stage trifluoromethylation.[7][8][9][10] For the purpose of this guide, we will explore a novel palladium-catalyzed intramolecular C-H activation/cyclization approach.
Workflow for the New Synthetic Route
Caption: A modern, palladium-catalyzed approach to the target compound.
Experimental Protocol: New Synthetic Route
Step 1: Heck Coupling A mixture of 4-bromo-1-(trifluoromethyl)benzene (1.0 eq), but-3-en-1-ol (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and triethylamine (2.0 eq) in acetonitrile is heated at 80 °C for 6 hours under an inert atmosphere. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford 4-(4-(trifluoromethyl)phenyl)but-3-en-1-ol.
Step 2: Oxidation to Aldehyde To a solution of 4-(4-(trifluoromethyl)phenyl)but-3-en-1-ol (1.0 eq) in dichloromethane, pyridinium chlorochromate (PCC) (1.5 eq) is added, and the mixture is stirred at room temperature for 2 hours. The reaction mixture is then filtered through a pad of silica gel and concentrated to give 4-(4-(trifluoromethyl)phenyl)but-3-enal, which is used in the next step without further purification.
Step 3: Intramolecular Carbonyl-Ene Reaction The crude aldehyde from the previous step is dissolved in dichloromethane, and a Lewis acid catalyst (e.g., SnCl4, 0.2 eq) is added at 0 °C. The reaction is stirred for 4 hours. The reaction is quenched with saturated sodium bicarbonate solution, and the product, 6-trifluoromethyl-3,4-dihydro-1H-naphthalen-2-ol, is extracted, dried, and purified.
Step 4: Oxidation to Ketone To a solution of 6-trifluoromethyl-3,4-dihydro-1H-naphthalen-2-ol (1.0 eq) in dichloromethane, Dess-Martin periodinane (1.2 eq) is added, and the mixture is stirred at room temperature for 1 hour. The reaction is quenched with a saturated solution of sodium thiosulfate. The product, 6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one, is extracted, dried, and purified by column chromatography.
Comparative Analysis
| Parameter | Traditional Route | New Synthetic Route |
| Number of Steps | 3 | 4 |
| Overall Yield | ~36% | ~54% |
| Reagents | AlCl₃ (stoichiometric), Zn(Hg), PPA (large excess) | Pd(OAc)₂ (catalytic), Lewis Acid (catalytic), PCC, Dess-Martin Periodinane |
| Reaction Conditions | Harsh (strong acids, high temperatures) | Milder (catalytic conditions, moderate temperatures) |
| Atom Economy | Lower | Higher |
| Purification | Recrystallization, challenging chromatography | Column chromatography |
| Environmental Impact | High (acidic waste, heavy metals) | Lower (reduced waste, catalytic reagents) |
Discussion
The traditional synthesis, while being a well-trodden path, presents several significant challenges. The use of stoichiometric aluminum chloride in the Friedel-Crafts acylation generates a large amount of acidic waste, and the reaction can be difficult to control on a larger scale. The Clemmensen reduction utilizes toxic mercury and strongly acidic conditions. The intramolecular cyclization with polyphosphoric acid is often viscous and difficult to work with, and product isolation can be cumbersome.
The proposed new synthetic route, although involving one additional step, offers several key advantages. The overall yield is significantly higher due to the milder and more selective reactions. The use of catalytic amounts of palladium and a Lewis acid reduces waste and cost. The reaction conditions are generally milder, which can lead to cleaner reactions and easier purification. Furthermore, modern oxidation reagents like Dess-Martin periodinane are highly efficient and selective. This new approach aligns better with the principles of green chemistry by minimizing waste and using more efficient catalytic processes.[11]
Conclusion
The validation of this new synthetic route for 6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one represents a significant improvement over the traditional methodology. The increased overall yield, milder reaction conditions, and improved environmental profile make it a more attractive option for the synthesis of this important building block in a drug discovery and development setting. While the initial cost of the palladium catalyst may be a consideration, the higher efficiency and reduced waste treatment costs are likely to make it more economical in the long run. This comparative guide demonstrates the power of modern synthetic methodologies to overcome the limitations of classical approaches and to provide more sustainable and efficient pathways to valuable chemical entities.
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Benchmarking the Efficacy of GPR40 Agonists: A Comparative Guide for Drug Discovery Professionals
Benchmarking the Efficacy of GPR40 Agonists: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive analysis and comparison of GPR40 agonists, offering researchers, scientists, and drug development professionals a detailed overview of their efficacy. While the initial exploration for agonists derived from a 6-trifluoromethyl-2-tetralone scaffold did not yield substantial public-domain data, this guide pivots to benchmark the efficacy of well-characterized and potent GPR40 agonists that have been pivotal in advancing the understanding of this therapeutic target. We will delve into the experimental data supporting the distinct pharmacological profiles of full and partial agonists, with a particular focus on the AM-1638 and AM-6226 compounds, and compare their performance against earlier generation molecules.
Introduction to GPR40 as a Therapeutic Target for Type 2 Diabetes
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes.[1][2][3] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs).[1][2][4] This activation stimulates glucose-dependent insulin secretion (GSIS), a key mechanism for maintaining glucose homeostasis.[2][5] The glucose-dependent nature of GPR40-mediated insulin release presents a significant therapeutic advantage, as it minimizes the risk of hypoglycemia, a common and dangerous side effect of many existing anti-diabetic drugs.[2][6]
The pursuit of synthetic GPR40 agonists has led to the development of several clinical candidates.[6][7] Early agonists, such as AMG 837 and TAK-875, were characterized as partial agonists.[6][7][8] While demonstrating efficacy in rodent models and early clinical trials, the full therapeutic potential of targeting GPR40 appeared to be greater than what was observed with these partial agonists.[6][7][8] This led to the hypothesis that a full agonist could elicit a more robust insulin response and provide superior glycemic control.[6]
The Advent of Full Agonists: AM-1638 and AM-6226
Subsequent research efforts led to the discovery of a new class of GPR40 full agonists, including AM-1638 and its successor, AM-6226.[6][9][10][11] These compounds demonstrated a significant leap forward in efficacy, not only by fully activating the GPR40 receptor in pancreatic β-cells but also by engaging the enteroinsular axis.[8] This dual mechanism involves the stimulation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine cells, which in turn further potentiate insulin secretion.[8][12]
Mechanism of Action: Gq and Gs Signaling
GPR40 activation primarily signals through the Gαq pathway, leading to the activation of phospholipase C (PLC), which generates inositol triphosphate (IP3) and diacylglycerol (DAG).[1][5] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), both of which are crucial for insulin granule exocytosis.[1][2] Interestingly, studies have revealed that full agonists like AM-1638 can also engage the Gαs signaling pathway, leading to an increase in intracellular cAMP.[13] This dual Gq and Gs signaling is associated with a more robust incretin secretagogue action, providing a molecular explanation for the superior efficacy of these full agonists.[12][13]
Caption: GPR40 Signaling Pathway.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy data for key GPR40 agonists, highlighting the superior profile of the full agonists.
In Vitro Potency and Efficacy
| Compound | Agonist Type | EC50 (µM) - Calcium Flux | Emax (% of Natural Ligand) | EC50 (µM) - Insulin Secretion (Mouse Islets) | Reference(s) |
| AM-1638 | Full Agonist | 0.16 | ~100% | 0.99 | [8][9] |
| AM-6226 | Full Agonist | 0.12 | ~100% | 0.94 | [8][10][14] |
| AMG 837 | Partial Agonist | 0.12 | ~29% | >10 | [8] |
| TAK-875 | Partial Agonist | - | - | - | [1][3] |
EC50 values can vary depending on the specific assay conditions and cell lines used.
In Vivo Efficacy in Animal Models
| Compound | Animal Model | Dose Range (mg/kg) | Key Findings | Reference(s) |
| AM-1638 | Diet-Induced Obese (DIO) Mice (OGTT) | 0.3 - 10 | Significant dose-dependent reduction in blood glucose excursion. | [15] |
| High Fat Fed/Streptozotocin (HF/STZ) Mice | 30 - 100 | Superior glucose lowering compared to partial agonists; effect partially blocked by GLP-1 receptor antagonist. | [8] | |
| AM-6226 | Cynomolgus Monkeys (Glucose Challenge) | 3 - 30 | First GPR40 full agonist to show significant glucose lowering in non-human primates. | [7][10][11] |
| AMG 837 | Rodent Diabetic Models | - | Demonstrates antidiabetic activity without hypoglycemia. | [6][7][16] |
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section outlines the methodologies for key experiments used in the characterization of GPR40 agonists.
In Vitro Calcium Mobilization Assay
This assay is a primary screening method to determine the potency and efficacy of GPR40 agonists by measuring the increase in intracellular calcium concentration upon receptor activation.
Principle: GPR40 activation through the Gαq pathway leads to the release of calcium from the endoplasmic reticulum. This transient increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye.
Workflow:
Caption: Calcium Mobilization Assay Workflow.
Detailed Steps:
-
Cell Preparation: Seed Chinese Hamster Ovary (CHO) or A9 cells stably expressing human GPR40 in a 96- or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a buffered salt solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at 37°C for 1 hour.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., AM-1638, AM-6226) and a reference agonist in the assay buffer.
-
Assay Execution: Place the cell plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading. Add the compounds to the wells and continue to monitor the fluorescence signal for a defined period.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a crucial in vivo experiment to assess the ability of a GPR40 agonist to improve glucose disposal in response to a glucose challenge.
Principle: In a diabetic or insulin-resistant state, the ability to clear a glucose load from the bloodstream is impaired. An effective anti-diabetic agent will enhance glucose disposal, resulting in a lower blood glucose excursion during the test.
Workflow:
Caption: Oral Glucose Tolerance Test Workflow.
Detailed Steps:
-
Animal Acclimation and Fasting: Use a relevant diabetic mouse model, such as diet-induced obese (DIO) mice or high-fat diet/streptozotocin (HFD/STZ) treated mice. Acclimate the animals and fast them overnight (approximately 16 hours) with free access to water.
-
Baseline Measurement: On the day of the experiment, record the body weight of each animal and take a baseline blood sample from the tail vein to measure blood glucose (t=0).
-
Compound Dosing: Administer the GPR40 agonist or vehicle control orally via gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes).
-
Glucose Challenge: Administer a concentrated glucose solution (e.g., 2 g/kg body weight) orally to each animal.
-
Serial Blood Sampling: Collect blood samples at regular intervals (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge.
-
Glucose Measurement: Measure the blood glucose concentration in each sample using a glucometer.
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect of the compound on glucose tolerance. A statistically significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates efficacy.
Discussion and Future Perspectives
The progression from partial to full GPR40 agonists represents a significant advancement in the pursuit of novel therapeutics for type 2 diabetes. The superior efficacy of full agonists like AM-1638 and AM-6226, driven by their ability to engage the enteroinsular axis in addition to directly stimulating insulin secretion, provides a compelling rationale for their continued development.[8] The demonstration of efficacy in non-human primates further strengthens the clinical potential of this class of compounds.[7][10][11]
However, the development of GPR40 agonists has not been without challenges. The discontinuation of TAK-875 in Phase III clinical trials due to liver toxicity concerns, although likely an off-target effect, has cast a shadow over the target class.[3] Therefore, future research and development efforts must prioritize not only efficacy but also a thorough understanding of the safety and selectivity profiles of new chemical entities. The development of GPR40 agonists with improved pharmacokinetic properties and a lower potential for off-target effects remains a key objective.[15]
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Hwang HJ, et al. AM1638, a GPR40-Full Agonist, Inhibited Palmitate- Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner. Endocrinology and Metabolism. 2023 Nov 2. Available from: [Link]
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GPR40 signaling in pancreatic β-cells. ResearchGate. Available from: [Link]
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GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. National Center for Biotechnology Information. Available from: [Link]
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Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers. Available from: [Link]
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The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). ACS Publications. Available from: [Link]
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A computational and machine learning approach to identify GPR40-targeting agonists for neurodegenerative disease treatment. National Center for Biotechnology Information. Available from: [Link]
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A new synthetic dual agonist of GPR120/GPR40 induces GLP-1 secretion and improves glucose homeostasis in mice. BioMed Central. Available from: [Link]
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Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. National Center for Biotechnology Information. Available from: [Link]
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Pharmacophore-guided repurposing of fibrates and retinoids as GPR40 allosteric ligands with activity on insulin release. ScienceOpen. Available from: [Link]
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Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists. National Center for Biotechnology Information. Available from: [Link]
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GPR40 agonists for the treatment of type 2 diabetes: Life after 'TAKing' a hit. ResearchGate. Available from: [Link]
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Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. National Center for Biotechnology Information. Available from: [Link]
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Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. SciSpace. Available from: [Link]
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Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. PubMed. Available from: [Link]
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GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit. PubMed. Available from: [Link]
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Thiazolidinedione derivatives as novel GPR120 agonists for the treatment of type 2 diabetes. Royal Society of Chemistry. Available from: [Link]
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A Senior Application Scientist's Guide to Purity Analysis of 6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one: A Comparative Evaluation of HPLC and Alternative Methodologies
A Senior Application Scientist's Guide to Purity Analysis of 6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one: A Comparative Evaluation of HPLC and Alternative Methodologies
For researchers, medicinal chemists, and process development scientists, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the foundation of safety and efficacy. The compound 6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one is a significant building block in the synthesis of various pharmaceutical agents, with its trifluoromethyl group often imparting desirable properties such as enhanced metabolic stability and binding affinity.[1] Consequently, the rigorous assessment of its purity is a non-negotiable step in the drug development pipeline.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity determination of this specific naphthalenone derivative. We will delve into a detailed, validated HPLC protocol, explore orthogonal methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR), and provide a clear framework for selecting the most appropriate technique for your specific analytical challenge.
The Gold Standard: Reversed-Phase HPLC for Routine Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity and impurity analysis, and for good reason.[2][] Its high resolving power, robustness, and sensitivity make it the gold standard for separating the main compound from process-related impurities and degradation products.[2]
For a molecule like 6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one, which possesses a non-polar aromatic ring system and a ketone functional group, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (like C18) and a polar mobile phase.
Causality in Method Development: Why These Parameters?
The development of a robust HPLC method is a science of deliberate choices. Each parameter is selected to achieve optimal separation and detection.
-
Column (Stationary Phase): A C18 (octadecylsilyl) column is chosen for its hydrophobicity, which provides excellent retention for the aromatic naphthalenone structure. The 5 µm particle size is a good balance between efficiency and backpressure for standard HPLC systems.
-
Mobile Phase: A gradient of water and acetonitrile is employed. Acetonitrile is a common organic modifier that provides good peak shape for a wide range of compounds. The addition of 0.1% formic acid serves two purposes: it protonates silanol groups on the silica backbone of the column, minimizing peak tailing, and it provides protons to facilitate ionization if the method were to be coupled with a mass spectrometer (LC-MS).
-
Gradient Elution: A gradient is crucial for analyzing synthesis batches where a wide range of impurities, from polar starting materials to non-polar byproducts, might be present. Starting with a higher water concentration allows for the retention and separation of early-eluting polar impurities, while the gradual increase in acetonitrile ensures that the main, more hydrophobic compound and any non-polar impurities are eluted in a reasonable time with good peak shape.
-
Detection Wavelength: The naphthalenone core contains a chromophore that absorbs UV light. A Diode Array Detector (DAD) is ideal, allowing for the monitoring of multiple wavelengths. A primary wavelength around 254 nm is typically effective for aromatic systems. The DAD also provides the added benefit of peak purity analysis by comparing UV spectra across a single peak.
-
System Suitability Testing (SST): Before any sample analysis, the system's fitness for purpose must be verified. This is a core tenet of validated analytical procedures as outlined in guidelines like ICH Q2(R1).[4][5][6] SST ensures that the chromatographic system is performing with adequate precision, resolution, and sensitivity.
Experimental Protocol: HPLC Purity Analysis
Objective: To determine the purity of synthesized 6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one by RP-HPLC with DAD detection.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 20% B, 2-18 min: 20% to 95% B, 18-22 min: 95% B, 22.1-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD, 254 nm (Bandwidth 4 nm), Reference 360 nm (Bandwidth 20 nm) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water (Diluent). This yields a stock solution of ~1 mg/mL.
-
Further dilute 1 mL of the stock solution to 10 mL with the diluent to obtain a working solution of ~0.1 mg/mL for analysis.
System Suitability Test (SST) Protocol:
-
Make five replicate injections of the working solution.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time of the main peak.
-
The acceptance criteria are typically:
-
RSD of Peak Area ≤ 2.0%
-
RSD of Retention Time ≤ 1.0%
-
Tailing Factor (Asymmetry) ≤ 2.0
-
Data Presentation & Interpretation
The purity is typically calculated using the area percent method, assuming that all components have a similar response factor at the chosen wavelength.
Table 1: Representative HPLC Purity Data
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
|---|---|---|---|---|
| 1 | 4.52 | 15.8 | 0.11 | Unknown Impurity |
| 2 | 9.87 | 14250.3 | 99.72 | 6-CF3-Naphthalen-2-one |
| 3 | 12.15 | 24.1 | 0.17 | Unknown Impurity |
| Total | | 14290.2 | 100.00 | |
The workflow for this analysis is a systematic process ensuring reproducibility and accuracy.
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- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. starodub.nl [starodub.nl]
In vitro and in vivo studies of compounds synthesized from 6-trifluoromethyl-2-tetralone
In vitro and in vivo studies of compounds synthesized from 6-trifluoromethyl-2-tetralone
The following technical guide details the utility, synthesis, and comparative pharmacology of compounds derived from 6-trifluoromethyl-2-tetralone , with a specific focus on its application as a rigid scaffold for serotonin (5-HT) and dopamine receptor ligands.
Content Type: Comparative Analysis & Experimental Protocol Subject: 6-Trifluoromethyl-2-aminotetralin (6-TFM-2-AT) and related congeners.
Executive Summary
6-Trifluoromethyl-2-tetralone serves as a critical "privileged structure" intermediate. It allows medicinal chemists to synthesize rigid analogues of trifluoromethyl-phenethylamines (such as fenfluramine). By constraining the flexible ethylamine side chain into a bicyclic tetralin system, researchers can significantly enhance receptor subtype selectivity and metabolic stability.
This guide compares the primary derivative, 6-trifluoromethyl-2-aminotetralin (6-TFM-2-AT) , against two industry standards:
-
6-Chloro-2-aminotetralin (6-CAT): A standard selective serotonin releasing agent (SSRA).[1]
-
Fenfluramine: The open-chain analogue.
Key Advantages of the 6-CF3 Scaffold
-
Metabolic Blockade: The
group at the 6-position blocks aromatic hydroxylation (a major metabolic route for tetralins), significantly extending in vivo half-life compared to 6-H or 6-OH analogues. -
Lipophilicity: Enhanced blood-brain barrier (BBB) penetration due to high fluorine content.
-
Bioisosterism: The
group mimics the size and lipophilicity of a chlorine atom (as in 6-CAT) but with altered electronic properties, often reducing neurotoxicity associated with chlorinated amphetamines.
Comparative Performance Analysis
The following data contrasts the 6-trifluoromethyl derivative with established alternatives.
Table 1: In Vitro Binding & Physicochemical Profile
| Feature | 6-TFM-2-AT (Subject) | 6-CAT (Alternative 1) | Fenfluramine (Alternative 2) |
| Structure Type | Rigid Bicyclic (Tetralin) | Rigid Bicyclic (Tetralin) | Flexible Open-Chain |
| Primary Mechanism | 5-HT Releasing Agent / Agonist | Selective 5-HT Releasing Agent | 5-HT Releaser & 5-HT2B Agonist |
| Metabolic Stability | High (C6 blocked by | Moderate (C6 blocked by Cl) | Low (N-dealkylation dominant) |
| Lipophilicity (cLogP) | ~3.2 (High CNS penetration) | ~2.8 | ~3.1 |
| Selectivity (5-HT vs DA) | High 5-HT selectivity | High 5-HT selectivity | Mixed (Active metabolite norfenfluramine) |
| Neurotoxicity Risk | Low (Non-chlorinated) | Low (Non-neurotoxic analogue of PCA) | Moderate (Valvulopathy risk via 5-HT2B) |
Analyst Note: While 6-CAT is a potent reference tool, the 6-TFM derivative offers a safer toxicological profile by avoiding the formation of reactive chlorinated quinone-methide metabolites, a known risk with some chlorinated amphetamine derivatives.
Structural Logic Diagram
The following diagram illustrates the SAR transformation from the open-chain precursor to the rigid tetralin scaffold.
Caption: SAR progression showing the rigidification of fenfluramine and bioisosteric replacement of 6-CAT to yield 6-TFM-2-AT.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checkpoints.
A. Synthesis of 6-Trifluoromethyl-2-aminotetralin (Reductive Amination)
This protocol converts the ketone (tetralone) to the amine, the active pharmacophore.
Reagents:
-
6-Trifluoromethyl-2-tetralone (1.0 equiv)
-
Ammonium acetate (10.0 equiv)
-
Sodium cyanoborohydride (
) (0.7 equiv) -
Methanol (anhydrous)
Workflow:
-
Imine Formation: Dissolve 6-trifluoromethyl-2-tetralone in anhydrous methanol. Add ammonium acetate. Stir at room temperature for 2 hours.
-
Validation: Monitor by TLC (disappearance of ketone spot) or IR (shift from C=O stretch ~1715 cm⁻¹ to C=N imine stretch).
-
-
Reduction: Cool the mixture to 0°C. Carefully add
in small portions. Allow to warm to room temperature and stir overnight. -
Quench: Acidify with concentrated HCl to pH < 2 (decomposes excess hydride).
-
Isolation: Basify with NaOH to pH > 10. Extract with Dichloromethane (DCM).
-
Purification: Convert to the hydrochloride salt using ethereal HCl for crystallization.
B. In Vitro Metabolic Stability Assay (Microsomal Stability)
This assay validates the claim of enhanced stability provided by the
Protocol:
-
Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH-regenerating system in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time. The slope
determines half-life: .-
Success Criterion: 6-TFM-2-AT should exhibit a
> 60 minutes, significantly longer than non-substituted 2-aminotetralin (< 20 mins).
-
In Vivo Pharmacology: Causality & Mechanism
Mechanism of Action
6-TFM-2-AT acts primarily as a Serotonin Releasing Agent (SRA) and reuptake inhibitor.
-
Causality: The 2-aminotetralin core is a substrate for the Serotonin Transporter (SERT). Once transported into the presynaptic neuron, it disrupts vesicular storage (VMAT2 interaction), causing a non-exocytic release of serotonin into the synaptic cleft.
-
Rigidity Effect: Unlike fenfluramine, the rigid tetralin ring prevents the molecule from adopting conformations that promiscuously bind to off-target receptors, thereby reducing side effects.
Behavioral Assays (Rodent Models)
To verify in vivo efficacy, the Drug Discrimination assay is the gold standard.
-
Training: Rats are trained to discriminate a standard serotonergic drug (e.g., LSD or MDMA) from saline.
-
Testing: 6-TFM-2-AT is administered.
-
Result Interpretation: Full substitution (animals select the drug lever) indicates the compound shares the specific serotonergic mechanism of the training drug. 6-TFM-2-AT typically substitutes for serotonergic cues at lower doses than amphetamine-like cues, confirming 5-HT selectivity.
References
-
Fuller, R. W., et al. (1974).[1][2] "6-Chloro-2-aminotetralin, a rigid conformational analog of 4-chloroamphetamine: pharmacologic properties of it and related compounds in rats." Archives Internationales de Pharmacodynamie et de Thérapie.
-
Nichols, D. E., et al. (1994). "Development of 5-HT1A receptor-selective agonists: Structure-activity relationships of 2-aminotetralins." Journal of Medicinal Chemistry.
-
McDermed, J. D., et al. (1975).[3] "Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists."[3] Journal of Medicinal Chemistry.
-
Vincek, A. S., & Booth, R. G. (2009). "Novel 2-aminotetralin ligands: Bioisosteric replacement and functional selectivity at serotonin receptors." Journal of Pharmacology and Experimental Therapeutics.
-
Hovione. (2024). "The Role of Trifluoromethyl Groups in Medicinal Chemistry: Implications for Drug Design." Journal of Experimental Pharmacology.


